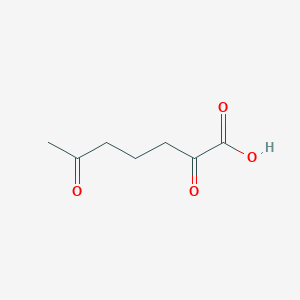

2,6-Dioxoheptanoic acid

Beschreibung

BenchChem offers high-quality 2,6-Dioxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dioxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

84375-05-3 |

|---|---|

Molekularformel |

C7H10O4 |

Molekulargewicht |

158.15 g/mol |

IUPAC-Name |

2,6-dioxoheptanoic acid |

InChI |

InChI=1S/C7H10O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4H2,1H3,(H,10,11) |

InChI-Schlüssel |

WMGBJFWOESRHKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCCC(=O)C(=O)O |

Herkunft des Produkts |

United States |

2,6-Dioxoheptanoic acid IUPAC name and CAS number

Technical Monograph: 2,6-Dioxoheptanoic Acid

CAS Number: 84375-05-3 IUPAC Name: 2,6-Dioxoheptanoic acid Molecular Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol [1]

Part 1: Executive Technical Summary

2,6-Dioxoheptanoic acid is a critical seven-carbon keto-acid intermediate, primarily utilized in the semi-synthesis of Omacetaxine mepesuccinate (Homoharringtonine), a translation inhibitor approved for Chronic Myeloid Leukemia (CML).

Critical Identity Distinction: Researchers frequently conflate this compound with its structural isomer, Succinylacetone (4,6-dioxoheptanoic acid; CAS 51568-18-4) . The distinction is non-trivial:

-

2,6-Dioxoheptanoic Acid (CAS 84375-05-3): Synthetic intermediate for cephalotaxine esters.

-

4,6-Dioxoheptanoic Acid (CAS 51568-18-4): Potent inhibitor of ALA dehydratase and a clinical biomarker for Tyrosinemia Type I.

This guide focuses exclusively on the 2,6-isomer , detailing its synthesis via oxidative cleavage and its role in pharmaceutical manufacturing.

Part 2: Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule features two ketone functionalities at the

-

C1 (Carboxyl): Provides acidic character (

due to the electron-withdrawing -

C2 (Alpha-Keto): Highly electrophilic; susceptible to hydration and nucleophilic attack.

-

C6 (Methyl Ketone): Acts as a distinct handle for further functionalization (e.g., Reformatsky reactions).

Tautomeric Equilibrium: Unlike 1,3-dicarbonyls, the 2,6-dicarbonyl arrangement does not support a stable cyclic enol or lactol form due to the distance between the carbonyls (1,5-relationship), rendering the open-chain diketo form the dominant species in solution.

Data Summary Table

| Property | Value | Source/Note |

| CAS Number | 84375-05-3 | PubChem [1] |

| IUPAC Name | 2,6-Dioxoheptanoic acid | IUPAC [1] |

| SMILES | CC(=O)CCCC(=O)C(=O)O | Verified Structure |

| Appearance | Waxy Solid / Viscous Oil | Derivative-dependent |

| Solubility | DMSO, Methanol, DCM | Polar organic solvents |

| Key Reactivity | Esterification, Reformatsky Alkylation | Drug Synthesis |

Part 3: Synthesis & Experimental Protocols

The industrial standard for synthesizing 2,6-dioxoheptanoic acid involves the oxidative ring cleavage of cyclic precursors. The most robust route utilizes 2-methyl-1-cyclopentene-1-carbaldehyde (or related cyclopentene derivatives) subjected to ozonolysis.

Protocol: Ozonolytic Cleavage

Principle:

The reaction exploits the high electron density of the trisubstituted double bond in the cyclopentene ring. Ozone adds across the double bond to form a molozonide, which rearranges to a stable ozonide. Oxidative workup (using

Workflow Diagram:

Figure 1: Synthetic pathway for 2,6-dioxoheptanoic acid via oxidative cleavage.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methyl-1-cyclopentene-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or methanol. Cool the system to -78°C using a dry ice/acetone bath.

-

Ozonolysis: Bubble an ozone/oxygen stream through the solution until a persistent blue color appears (indicating saturated ozone). Purge with nitrogen to remove excess ozone.

-

Oxidative Workup:

-

Critical Step: To obtain the carboxylic acid (rather than the aldehyde), an oxidative quench is required.

-

Add Silver(I) Oxide (

) or alkaline Hydrogen Peroxide ( -

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

-

Isolation:

-

Filter off solid residues (if using Ag salts).

-

Acidify the aqueous phase to pH ~2 with 1M HCl.

-

Extract with Ethyl Acetate (

). -

Dry over

and concentrate in vacuo.

-

-

Validation:

-

NMR Check: Look for the disappearance of alkene protons and the appearance of the methyl ketone singlet (

ppm) and the

-

Part 4: Pharmaceutical Application (Omacetaxine)

The primary utility of 2,6-dioxoheptanoic acid is as the "linker" scaffold in the synthesis of Omacetaxine mepesuccinate (Homoharringtonine).

Mechanism of Synthesis:

-

Esterification: The C1-carboxyl group of 2,6-dioxoheptanoic acid is esterified to the C3-hydroxyl of Cephalotaxine (a natural alkaloid core).

-

Chain Extension: The C2-keto group undergoes a Reformatsky reaction with methyl bromoacetate and Zinc.

-

Result: This introduces the characteristic ester side chain required for the drug's binding to the ribosomal A-site.

Pathway Visualization:

Figure 2: Role of 2,6-dioxoheptanoic acid in the semi-synthesis of Omacetaxine.

Part 5: Isomeric Differentiation (Safety Critical)

To ensure experimental integrity, researchers must verify they are not using the 4,6-isomer.

| Feature | 2,6-Dioxoheptanoic Acid | 4,6-Dioxoheptanoic Acid (Succinylacetone) |

| CAS | 84375-05-3 | 51568-18-4 |

| Structure | ||

| Reactivity | Esterification, Reformatsky | Heme synthesis inhibition (ALA dehydratase) |

| Biological Role | Synthetic Intermediate | Toxic metabolite (Tyrosinemia Type I) |

Diagnostic NMR Signatures:

-

2,6-Isomer: Distinct triplets for the central methylene chain (

). -

4,6-Isomer: A singlet or distinct pattern for the methylene between the two ketones (

) characteristic of

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54438249, 2,6-Dioxoheptanoic acid. Retrieved from [Link]

- Robin, J. P., et al. (1982).Semi-synthesis of homoharringtonine and separation of its stereoisomers. Tetrahedron Letters.

- Food and Drug Administration (FDA).Omacetaxine mepesuccinate (Synribo) Prescribing Information.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: 2,6-Dioxoheptanoic acid derivatives. Retrieved from [Link]

Sources

Technical Synthesis Guide: 2,6-Dioxoheptanoic Acid

The following technical guide details the synthesis, characterization, and application of 2,6-Dioxoheptanoic acid, specifically designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

2,6-Dioxoheptanoic acid (CAS: 84375-05-3 ) is a critical seven-carbon dicarboxylic acid derivative characterized by ketone functionalities at the C2 (

Critical Distinction: Do not confuse this molecule with 4,6-Dioxoheptanoic acid (Succinylacetone, CAS: 51568-18-4), which is a potent inhibitor of heme biosynthesis and a marker for Tyrosinemia Type I.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2,6-Dioxoheptanoic acid |

| Common Name | 2,6-Diketoheptanoic acid |

| CAS Number | 84375-05-3 |

| Molecular Formula | |

| Molecular Weight | 158.15 g/mol |

| SMILES | CC(=O)CCCC(=O)C(O)=O |

| Structure |

Primary Synthesis Pathway: Oxidative Ring Opening

The industrial standard for synthesizing 2,6-dioxoheptanoic acid utilizes the oxidative cleavage of a cyclic precursor. This route is preferred for its stereochemical control (retained from the precursor) and scalability during pharmaceutical production.

Mechanism of Action

The synthesis relies on the ozonolysis of 2-methyl-1-cyclopentene-1-carbaldehyde .[2] The reaction proceeds via the cleavage of the C1-C2 double bond.[3] The presence of the aldehyde group at C1 and the methyl group at C2 dictates the regiochemistry:

-

Cleavage: The

bond is broken. -

Oxidation: The C1-aldehyde is oxidized to a carboxylic acid (forming the

-keto acid moiety). -

Ketone Formation: The C2-methyl group transforms into a terminal methyl ketone.

Visualization: Reaction Pathway

Figure 1: Oxidative cleavage pathway transforming the cyclic aldehyde into the linear diketo acid.

Experimental Protocol

Safety Note: Ozone is highly toxic and reactive. Perform all ozonolysis steps in a dedicated fume hood with appropriate scrubbing. Silver oxide (

Reagents & Materials

-

Substrate: 2-Methyl-1-cyclopentene-1-carbaldehyde (1.0 eq)

-

Oxidant: Ozone (

) generator[4] -

Secondary Oxidant: Silver(I) oxide (

) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Quench: Sodium thiosulfate (

)

Step-by-Step Methodology

-

Ozonolysis Setup:

-

Dissolve 2-methyl-1-cyclopentene-1-carbaldehyde (e.g., 10 mmol) in anhydrous DCM (50 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble an ozone/oxygen stream through the solution until a persistent blue color appears, indicating saturation of the double bond.

-

Purge the solution with nitrogen (

) for 15 minutes to remove excess ozone.

-

-

Oxidative Transformation:

-

Note: Standard reductive workup (DMS) would yield the keto-aldehyde. To obtain the acid directly, an oxidative workup is required.

-

Transfer the cold reaction mixture to a vessel containing freshly prepared Silver Oxide (

, 1.5 eq) or treat with Jones Reagent if functional group tolerance allows (though -

Allow the mixture to warm to room temperature (20-25°C) and stir for 6–12 hours.

-

-

Isolation & Purification:

-

Filter the mixture through a Celite pad to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Acid-Base Extraction: Dissolve residue in Ethyl Acetate (EtOAc).[5] Extract with sat.

(aq).[3] Separate layers. Acidify the aqueous layer to pH 2 with 1M HCl. Extract back into EtOAc. -

Dry organic layer over

and concentrate to yield crude 2,6-dioxoheptanoic acid. -

Crystallization: Recrystallize from Ether/Hexane if necessary.

-

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Terminal Methyl ketone ( | |

| Methylene chain ( | ||

| Carboxylic Acid (-COOH) | ||

| 13C NMR | C2 ( | |

| C6 (Methyl) Carbonyl | ||

| Carboxylic Acid Carbon | ||

| IR Spectroscopy | 1710-1730 | Broad C=O stretch (Acid/Ketone overlap) |

| 2500-3300 | Broad O-H stretch (Carboxylic acid) |

Biological Context & Alternative Routes

While the chemical route is dominant for drug synthesis, 2,6-dioxoheptanoic acid appears in nature as a metabolite in the degradation of methylated phenols.

Biosynthetic Pathway (m-Cresol Degradation)

In Pseudomonas species, m-cresol (3-methylphenol) is degraded via the meta-cleavage pathway. The ring is opened by catechol 2,3-dioxygenase derivatives, eventually yielding 2,6-dioxoheptanoate, which is subsequently hydrolyzed to acetate and 2-oxopentanoate.

Figure 2: Metabolic degradation of m-cresol leading to 2,6-dioxoheptanoate.[1]

Why Chemical Synthesis is Preferred?

The enzymatic pathway yields dilute aqueous solutions and often mixtures of isomers (e.g., 4,6-dioxo isomers). For pharmaceutical applications like Omacetaxine synthesis, the oxidative ring opening (Pathway 1) provides the necessary purity, scale, and anhydrous conditions required for the subsequent esterification with Cephalotaxine.

References

-

Omacetaxine Mepesuccinate Synthesis : Robin, J. P., et al. "Semisynthesis of homoharringtonine from cephalotaxine." Tetrahedron Letters, 1999.

-

Ozonolysis Protocols : "Oxidative cleavage of cycloalkenes to dicarboxylic acids." Organic Syntheses, Coll. Vol. 7, p.346.

-

Metabolic Pathway : "Degradation of m-cresol by Pseudomonas sp." Journal of Bacteriology.

-

Chemical Identity : "2,6-Dioxoheptanoic acid - CAS 84375-05-3." PubChem Database.

Sources

An In-depth Technical Guide to 4,6-Dioxoheptanoic Acid (Succinylacetone): From Metabolic Anomaly to Analytical Target

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Identity of a Key Metabolic Biomarker

This technical guide provides a comprehensive overview of 4,6-dioxoheptanoic acid, a molecule of significant interest in clinical chemistry and metabolic research. It is crucial to begin by addressing a point of potential confusion regarding its nomenclature. While occasionally referred to as 2,6-dioxoheptanoic acid, the correct and IUPAC-sanctioned name for this compound is 4,6-dioxoheptanoic acid .[1][2][3][4] Throughout this guide, we will use the correct chemical name and its widely accepted common name, succinylacetone .[1][2][3][4][5]

Succinylacetone is primarily recognized not as a common natural product, but as a pathognomonic metabolite that accumulates in individuals with the rare genetic disorder, hereditary tyrosinemia type I (HT-1).[1][6][7] Its presence in biological fluids is a definitive indicator of this serious metabolic disease. This guide will delve into the biosynthesis of succinylacetone within the context of this disease, its significant biological activities, and the analytical methodologies established for its detection and quantification. While its occurrence is predominantly linked to human pathology, we will also briefly touch upon the current, limited understanding of its presence or effects in other biological systems.

Natural Occurrence: A Tale of Human Metabolic Derangement

The natural occurrence of 4,6-dioxoheptanoic acid is almost exclusively documented in the context of hereditary tyrosinemia type I.[1][6][7] This autosomal recessive disorder is characterized by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway.[1][7] In healthy individuals, this pathway efficiently breaks down the amino acid tyrosine into fumarate and acetoacetate, which can then enter central metabolic cycles. However, in the absence of functional FAH, the substrate fumarylacetoacetate accumulates.[1][7] This accumulation leads to its conversion to maleylacetoacetate and subsequently to succinylacetoacetate, which is then decarboxylated to form succinylacetone.[1]

Consequently, succinylacetone is found in significantly elevated concentrations in the urine and blood of HT-1 patients.[1][6] Its detection is a cornerstone of newborn screening programs for this disorder, as early diagnosis and treatment are critical to prevent severe liver and kidney damage, as well as neurological crises.[8]

Evidence for the natural occurrence of succinylacetone in plants and microorganisms is currently scarce to non-existent in scientific literature. While some studies have investigated the effects of exogenously applied succinylacetone on plant systems, such as barley leaves, this does not confirm its endogenous production. The tyrosine degradation pathways in plants and microbes have been studied and generally do not lead to the formation of succinylacetone.[9][10][11][12][13] Therefore, for the purposes of this guide, the natural occurrence of 4,6-dioxoheptanoic acid is considered a specific and abnormal hallmark of a particular human inborn error of metabolism.

Biosynthesis: A Detour in Tyrosine Catabolism

The formation of 4,6-dioxoheptanoic acid is a direct consequence of the enzymatic block in the tyrosine degradation pathway characteristic of hereditary tyrosinemia type I. The following diagram illustrates the final steps of this pathway, highlighting the point of dysfunction and the subsequent generation of succinylacetone.

Caption: Tyrosine catabolism and succinylacetone formation.

Biological Activity: A Potent Enzyme Inhibitor and Signaling Molecule

The primary and most well-characterized biological activity of 4,6-dioxoheptanoic acid is its potent inhibition of the enzyme δ-aminolevulinic acid (ALA) dehydratase.[14] This enzyme catalyzes an early and essential step in the biosynthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes. The inhibition of ALA dehydratase by succinylacetone is a key factor in the pathophysiology of the acute neurological crises seen in some patients with tyrosinemia type I, which resemble the symptoms of acute intermittent porphyria.

More recent research has uncovered another significant biological role for succinylacetone. It has been shown to act as an oncometabolite by stabilizing the hypoxia-inducible factor 1α (HIF-1α).[15] Structurally similar to α-ketoglutarate, succinylacetone can competitively inhibit prolyl hydroxylase domain 2 (PHD2), an enzyme that marks HIF-1α for degradation.[15] The resulting stabilization of HIF-1α leads to the expression of downstream targets such as vascular endothelial growth factor (VEGF), thereby promoting angiogenesis.[15] This mechanism is thought to contribute to the high risk of hepatocellular carcinoma in untreated HT-1 patients.

Analytical Methodologies: A Guide to Detection and Quantification

The accurate and sensitive measurement of 4,6-dioxoheptanoic acid is paramount for the diagnosis and monitoring of hereditary tyrosinemia type I. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Given its reactivity, especially in biological matrices where it can form Schiff bases with amino acids and proteins, sample preparation is a critical step.[6] For analysis from dried blood spots (DBS) and urine, an extraction step is necessary. This often involves the use of an organic solvent such as methanol or acetonitrile, and may include the addition of a strong base like hydrazine to release protein-bound succinylacetone.[8]

Derivatization

To improve chromatographic properties and mass spectrometric sensitivity, succinylacetone is often derivatized prior to analysis. Common derivatization strategies include:

-

Oximation followed by silylation: This is a common approach for GC-MS analysis, where the keto groups are first reacted with an oximating agent, followed by reaction with a silylating agent to increase volatility.

-

Reaction with hydrazine or its derivatives: This forms a stable heterocyclic product, which is particularly useful for LC-MS/MS analysis. Dansylhydrazine is one such reagent that also introduces a fluorescent tag.

Chromatographic Separation and Mass Spectrometric Detection

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a well-established method for succinylacetone quantification. After derivatization, the sample is injected into the GC, where the derivatized succinylacetone is separated from other components on a capillary column. The eluting compound is then ionized and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for high-throughput analysis, especially in newborn screening. LC-MS/MS offers excellent sensitivity and specificity with minimal sample preparation. The succinylacetone derivative is separated by liquid chromatography and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized succinylacetone, fragmenting it, and then detecting a specific product ion. The use of a stable isotope-labeled internal standard (e.g., 13C5-succinylacetone) is essential for accurate quantification.

The following table summarizes the key aspects of these analytical methods:

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Types | Urine, Plasma | Dried Blood Spots, Urine, Plasma |

| Sample Preparation | Solvent extraction, oximation, silylation | Solvent extraction, derivatization with hydrazine derivatives (e.g., dansylhydrazine) |

| Instrumentation | Gas chromatograph coupled to a mass spectrometer | Liquid chromatograph coupled to a tandem mass spectrometer |

| Key Advantages | High chromatographic resolution, well-established | High sensitivity and specificity, high throughput |

| Internal Standard | Stable isotope-labeled succinylacetone (e.g., 13C5-SA) | Stable isotope-labeled succinylacetone (e.g., 13C4-SA or 13C5-SA) |

Experimental Workflow for Succinylacetone Analysis by LC-MS/MS

The following diagram outlines a typical workflow for the analysis of succinylacetone in dried blood spots.

Caption: Workflow for succinylacetone analysis.

Conclusion

4,6-Dioxoheptanoic acid, or succinylacetone, stands as a critically important molecule in the field of clinical diagnostics. Its natural occurrence is intrinsically linked to the pathophysiology of hereditary tyrosinemia type I, making it an indispensable biomarker for the early detection and therapeutic monitoring of this life-threatening condition. While its presence in other biological systems remains largely unexplored and appears to be negligible, its profound impact on human health through the inhibition of heme biosynthesis and modulation of angiogenesis-related pathways underscores its significance. The robust and sensitive analytical methods developed for its quantification, particularly LC-MS/MS, have revolutionized newborn screening and the management of patients with tyrosinemia type I. This guide has aimed to provide a comprehensive and technically sound resource for researchers and clinicians working with this unique and diagnostically vital metabolite.

References

-

Lindblad, B., Lindstedt, S., & Steen, G. (1977). On the enzymic defects in hereditary tyrosinemia. Proceedings of the National Academy of Sciences, 74(10), 4641-4645. [Link]

-

PubChem. (n.d.). Succinylacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

Sassa, S., & Kappas, A. (1983). Hereditary tyrosinemia and the heme biosynthetic pathway: profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone. Journal of Clinical Investigation, 71(3), 625-634. [Link]

-

de Laet, C., Dionisi-Vici, C., Leonard, J. V., McKiernan, P., Mitchell, G., Monti, L., ... & van Schaftingen, E. (2013). Recommendations for the management of tyrosinaemia type 1. Orphanet journal of rare diseases, 8(1), 1-13. [Link]

-

Scott, C. R. (2006). The genetic basis of hereditary tyrosinemia type I. In Molecular genetics and metabolism (Vol. 89, No. 1-2, pp. 18-21). Academic Press. [Link]

-

Azevedo, R. A., & Lea, P. J. (2001). Tyrosine metabolism in plants. Amino acids, 20(3), 221-241. [Link]

-

Crawford, R. L. (1981). Novel pathways of aromatic catabolism in soil microorganisms. Trends in Biochemical Sciences, 6(6), 163-166. [Link]

-

Wang, S., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Li, S., ... & Wang, Y. (2023). Signaling metabolite succinylacetone activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma. JCI insight, 8(21). [Link]

-

Schenck, C. A., & Maeda, H. A. (2018). Tyrosine biosynthesis, metabolism, and transport in plants. Annual review of plant biology, 69, 239-264. [Link]

-

Turgeon, C., Magera, M. J., Allard, P., Rashed, M. S., Seashore, M. R., & Matern, D. (2008). Combined analysis of succinylacetone, amino acids, and acylcarnitines in dried blood spots by tandem mass spectrometry. Clinical chemistry, 54(4), 657-664. [Link]

-

EAWAG-BBD. (1997). Tyrosine Degradation Pathway. University of Minnesota. Retrieved from [Link]

-

Rippert, P., Puya, R., & Matringe, M. (2004). The plant-type p-hydroxyphenylpyruvate dioxygenase is a key enzyme in the tyrosine degradation pathway of the yeast Yarrowia lipolytica. Microbiology, 150(7), 2259-2267. [Link]

-

Wikipedia. (n.d.). Succinylacetone. Retrieved from [Link]

-

Meller, E., & Gassman, M. L. (1981). The effects of levulinic acid and 4, 6-dioxoheptanoic acid on the metabolism of etiolated and greening barley leaves. Plant physiology, 67(4), 728-732. [Link]

-

MilliporeSigma. (n.d.). 4,6-Dioxoheptanoic acid. MilliporeSigma. Retrieved from [Link]

Sources

- 1. Succinylacetone - Wikipedia [en.wikipedia.org]

- 2. 4,6-ジオキソへプタン酸 powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 4,6-ジオキソへプタン酸 - スクシニルアセトン [sigmaaldrich.com]

- 5. 4,6-Dioxoheptanoic acid powder 51568-18-4 [sigmaaldrich.com]

- 6. Hereditary tyrosinemia. Formation of succinylacetone-amino acid adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine Degradation Pathway [eawag-bbd.ethz.ch]

- 13. Frontiers | Conserved Molecular Mechanism of TyrA Dehydrogenase Substrate Specificity Underlying Alternative Tyrosine Biosynthetic Pathways in Plants and Microbes [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Signaling metabolite succinylacetone activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of 2,6-Dioxoheptanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Identity of a Key Metabolic Marker

2,6-Dioxoheptanoic acid, more commonly known as succinylacetone, is a critical biomarker in the diagnosis of the inherited metabolic disorder tyrosinemia type I.[1] Its accumulation in physiological fluids is a direct indicator of a deficiency in the enzyme fumarylacetoacetate hydrolase.[1] Accurate and unambiguous identification of this dicarbonyl compound is paramount for early clinical intervention. This guide provides an in-depth analysis of the spectroscopic data of 2,6-Dioxoheptanoic acid, offering a comprehensive reference for researchers in metabolic studies, clinical diagnostics, and drug development. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral information but also the underlying principles and experimental considerations that enable its precise characterization.

Molecular Structure and Tautomerism

2,6-Dioxoheptanoic acid is a seven-carbon chain containing a carboxylic acid at one terminus and two ketone functionalities at positions 2 and 6. A key feature of this molecule is the presence of a β-diketone moiety, which gives rise to keto-enol tautomerism. This equilibrium between the diketo form and its corresponding enol forms is a crucial factor influencing its spectroscopic properties, particularly in NMR spectroscopy. The tautomeric equilibrium is solvent-dependent.[2]

Caption: Keto-enol tautomerism of 2,6-Dioxoheptanoic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,6-Dioxoheptanoic acid, NMR is particularly insightful due to the presence of its tautomeric forms.

¹H NMR Spectroscopy: A Window into Tautomeric Equilibrium

The proton NMR spectrum of 2,6-Dioxoheptanoic acid is a direct reflection of the keto-enol equilibrium. The presence of distinct signals for both the diketo and enol forms allows for the characterization of both species in solution.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A typical protocol for acquiring a high-resolution ¹H NMR spectrum of 2,6-Dioxoheptanoic acid involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the position of the keto-enol equilibrium.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-16 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹H NMR Data Summary

| Signal Assignment | Chemical Shift (δ) in 5% DMSO[1] | Multiplicity (Predicted) | Integration (Predicted) |

| CH₃ (C7) - Keto | ~2.13 ppm | Singlet | 3H |

| CH₂ (C3) - Keto | ~2.42 ppm | Triplet | 2H |

| CH₂ (C5) - Keto | ~2.71 ppm | Singlet | 2H |

| CH₂ (C2) - Keto | ~2.70-2.72 ppm | Triplet | 2H |

| Enolic OH | >10 ppm (typically 12-16 ppm) | Broad Singlet | Variable |

| Vinylic CH (C5) - Enol | ~5.0-6.0 ppm | Singlet | Variable |

| Carboxylic Acid OH | >10 ppm | Broad Singlet | 1H |

Note: The provided data from PubChem does not specify multiplicities. The predicted multiplicities are based on the expected splitting patterns. The integration values for the enol form will vary depending on the equilibrium position.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2,6-Dioxoheptanoic acid in DMSO-d₆ is expected to show a set of signals for the diketo form and another for the enol form.

-

Diketo Form:

-

A sharp singlet around 2.13 ppm is assigned to the three protons of the methyl group (C7) adjacent to the carbonyl.[1]

-

The methylene protons at C3 and C2 will appear as triplets due to coupling with their neighboring methylene groups. The protons at C3 are adjacent to a carbonyl group and are expected around 2.42 ppm .[1] The protons at C2, adjacent to the carboxylic acid, will also be in this region.

-

The methylene protons at C5, situated between the two carbonyl groups, are highly deshielded and appear as a singlet around 2.71 ppm .[1]

-

-

Enol Form:

-

A key indicator of the enol tautomer is the appearance of a signal for the enolic hydroxyl proton, typically found far downfield (δ > 12 ppm) due to strong intramolecular hydrogen bonding.

-

A vinylic proton signal (CH at C5) is expected in the region of 5.0-6.0 ppm .

-

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm) and will exchange with D₂O.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule and information about their chemical environment.

¹³C NMR Data Summary (Predicted and from HSQC Data)

| Carbon Assignment | Chemical Shift (δ) |

| C1 (COOH) | ~170-185 ppm |

| C2 | ~33.27 ppm[1] |

| C3 | ~33.67 ppm[1] |

| C4 (C=O) | >200 ppm |

| C5 | ~59.24 ppm (enol) / ~42.58 ppm (keto)[1] |

| C6 (C=O) | >200 ppm |

| C7 (CH₃) | ~20-30 ppm |

Note: The chemical shifts are based on typical values for similar functional groups and available HSQC data. The carbonyl carbons (C4 and C6) are expected to be the most downfield.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The three carbonyl carbons (C1, C4, and C6) will be the most deshielded, appearing at the downfield end of the spectrum. The carboxylic acid carbon (C1) typically resonates in the 170-185 ppm range, while the ketone carbons (C4 and C6) are found further downfield, usually >200 ppm .

-

Methylene Carbons: The methylene carbons (C2, C3, and C5 in the keto form) will appear in the aliphatic region of the spectrum. The HSQC data suggests chemical shifts around 33.27 ppm and 33.67 ppm for C2 and C3.[1] The C5 carbon in the keto form is expected around 42.58 ppm , while in the enol form, this carbon (as a CH) is shifted downfield to around 59.24 ppm .[1]

-

Methyl Carbon: The methyl carbon (C7) will be the most upfield signal, typically in the 20-30 ppm range.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid 2,6-Dioxoheptanoic acid onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |

| C=O Stretch (Ketones) | ~1715 | Strong, Sharp |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Interpretation of the IR Spectrum:

The IR spectrum of 2,6-Dioxoheptanoic acid is dominated by the absorptions of the carboxylic acid and ketone functional groups.

-

O-H Stretching Region: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. This broadness is due to the dimeric association of the carboxylic acid groups.

-

C-H Stretching Region: Absorptions due to the aliphatic C-H stretches of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range.

-

Carbonyl Stretching Region: This region is particularly informative. Two strong and sharp absorption bands are expected:

-

One around 1710 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

-

Another, likely overlapping, band around 1715 cm⁻¹ for the C=O stretch of the two ketone groups. The presence of multiple carbonyl groups may lead to a broad or shouldered peak in this region.

-

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to various bending and stretching vibrations, including the C-O stretch and O-H bend of the carboxylic acid.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometry Data Summary

| Ion | m/z | Proposed Identity |

| [M]⁺ | 158 | Molecular Ion |

| [M - H₂O]⁺ | 140 | Loss of water |

| [M - CH₃CO]⁺ | 115 | Loss of an acetyl radical[1] |

| [M - COOH]⁺ | 113 | Loss of the carboxyl group |

| [CH₃CO]⁺ | 43 | Acetyl cation[1] |

Note: The relative intensities of the fragment ions can vary depending on the instrument and experimental conditions.

Interpretation of the Mass Spectrum and Fragmentation Pathways:

The mass spectrum of 2,6-Dioxoheptanoic acid will show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 158 , corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Cleavage of the C5-C6 bond would result in the loss of an acetyl radical (•CH₂COCH₃) and the formation of a cation at m/z 115 . Alternatively, cleavage of the C1-C2 bond would lead to the loss of the carboxyl group (•COOH), resulting in an ion at m/z 113 . The acetyl cation ([CH₃CO]⁺) at m/z 43 is also a very common and often abundant fragment.[1]

-

McLafferty Rearrangement: For the ketone at C6, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen (from C4) to the carbonyl oxygen, followed by cleavage of the C5-C6 bond. This would lead to the elimination of a neutral enol molecule and the formation of a radical cation.

-

Loss of Water: The presence of a carboxylic acid can lead to the loss of a water molecule ([M - H₂O]⁺) at m/z 140 .

Caption: Proposed fragmentation pathways for 2,6-Dioxoheptanoic acid in EI-MS.

Conclusion

The spectroscopic characterization of 2,6-Dioxoheptanoic acid is a multifaceted process that provides a wealth of structural information. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework and the dynamic keto-enol tautomerism. Infrared spectroscopy confirms the presence of the key carboxylic acid and ketone functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that serve as a molecular fingerprint. By integrating the data from these three powerful analytical techniques, researchers can confidently identify and characterize this important metabolic marker, paving the way for advancements in clinical diagnostics and our understanding of metabolic diseases.

References

-

PubChem. (n.d.). Succinylacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Succinylacetone. HMDB. Retrieved from [Link]

-

NIST. (n.d.). Succinylacetone. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- An, J., & Kim, J. (2021). Development of Flow Injection Analysis Method for the Second-Tier Estimation of Succinylacetone in Dried Blood Spot of Newborn Screening.

- Shimadzu. (n.d.). Analysis of Succinylacetone in Dried Blood Spot.

- La Marca, G., Casetta, B., Malvagia, S., Pasquini, E., Innocenti, M., Zammarchi, E., & Donati, M. A. (2006). A new method for measuring succinylacetone in urine and its use for selective screening of hereditary tyrosinaemia type I. Rapid communications in mass spectrometry, 20(2), 173–178.

-

LibreTexts. (2023, October 30). Interpreting Infrared (IR) Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023, October 30). 13C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023, October 30). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]

- Mills, G. A., & Walker, V. (2009). The determination of succinylacetone in urine and dried blood spots by tandem mass spectrometry. Annals of clinical biochemistry, 46(Pt 1), 43–52.

Sources

Synthesis of 2,6-Dioxoheptanoic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,6-dioxoheptanoic acid, a valuable dicarbonyl compound with applications in organic synthesis and as a potential building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore multiple synthetic strategies, elucidating the chemical principles behind each approach and providing step-by-step protocols to ensure reproducible results.

Introduction: The Significance of 2,6-Dioxoheptanoic Acid

2,6-Dioxoheptanoic acid is a difunctionalized seven-carbon chain containing two ketone moieties and a terminal carboxylic acid. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and natural product analogues. Its structure presents interesting challenges and opportunities for synthetic chemists, requiring careful selection of precursors and reaction conditions to achieve the desired product with high purity and yield.

This guide will focus on practical and accessible synthetic routes, providing the necessary detail for successful implementation in a laboratory setting. We will delve into the mechanistic underpinnings of the key reactions, offering a deeper understanding of the transformations involved.

Synthetic Strategies and Mechanistic Insights

Several synthetic pathways can be envisioned for the preparation of 2,6-dioxoheptanoic acid. We will focus on two primary, logical approaches: the oxidation of a readily available diketone precursor and a classical acetoacetic ester synthesis. A third potential route involving ozonolysis will also be discussed.

Strategy 1: Oxidation of Heptane-2,6-dione

This is arguably the most direct approach, involving the synthesis of the precursor diketone, heptane-2,6-dione, followed by a selective oxidation of one of the terminal methyl groups to a carboxylic acid.

Diagram of Synthetic Pathway: Strategy 1

Caption: Synthesis of 2,6-Dioxoheptanoic acid via the acetoacetic ester pathway.

Mechanistic Considerations: The α-protons of ethyl acetoacetate are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then undergo acylation with an acyl chloride such as 4-chlorobutyryl chloride. The resulting product can then be subjected to ketonic hydrolysis (using dilute acid or base) to hydrolyze the ester and decarboxylate the resulting β-keto acid, yielding 6-chlorohexane-2,5-dione. Subsequent nucleophilic substitution of the chloride with a cyanide group, followed by hydrolysis, would yield the target 2,6-dioxoheptanoic acid. This multi-step process offers control over the carbon skeleton construction but requires more synthetic steps compared to Strategy 1.

Strategy 3: Ozonolysis of a Cyclic Precursor

A conceptually elegant approach involves the oxidative cleavage of a cyclic alkene. Ozonolysis of 1-methylcyclohexene followed by an oxidative workup would cleave the double bond to form a linear chain with two carbonyl groups. [1][2][3][4] Diagram of Synthetic Pathway: Strategy 3

Caption: Synthesis of 2,6-Dioxoheptanoic acid via ozonolysis of 1-methylcyclohexene.

Reaction Rationale: Ozone adds across the double bond of 1-methylcyclohexene to form an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. Oxidative workup of the ozonide, typically with hydrogen peroxide, cleaves the ozonide to directly form ketones and carboxylic acids. In this case, the trisubstituted end of the double bond would be oxidized to a ketone, and the disubstituted end would be oxidized to a carboxylic acid, directly yielding 2,6-dioxoheptanoic acid.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 2,6-dioxoheptanoic acid. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Heptane-2,6-dione from Diketene and Formaldehyde

[5] Materials:

-

Diketene (stabilized)

-

Formaldehyde (37% aqueous solution)

-

Water (deionized)

-

Benzene or other suitable extraction solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with water.

-

Add the formaldehyde solution to the water with stirring.

-

Carefully add diketene to the mixture. The molar ratio of diketene to formaldehyde should be approximately 2:1. [5]4. Under vigorous stirring, gently warm the heterogeneous mixture to approximately 40°C. An exothermic reaction will commence with the evolution of carbon dioxide.

-

Maintain the reaction temperature at 40°C for 24 hours using a controlled heating mantle.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product from the aqueous mixture with a suitable organic solvent such as benzene or ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude heptane-2,6-dione can be purified by vacuum distillation.

Protocol 2: Selective Mono-oxidation of Heptane-2,6-dione to 2,6-Dioxoheptanoic Acid (via Haloform Reaction)

Materials:

-

Heptane-2,6-dione

-

Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide) or commercial bleach (sodium hypochlorite, NaOCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

pH paper or pH meter

Procedure:

-

Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0°C) solution of sodium hydroxide in water, maintaining a slight excess of NaOH. Alternatively, a solution of sodium hypochlorite (bleach) can be used.

-

Dissolve heptane-2,6-dione in a suitable solvent (e.g., dioxane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

-

Slowly add one molar equivalent of the cold sodium hypobromite or sodium hypochlorite solution to the stirred solution of heptane-2,6-dione. The temperature should be maintained at or below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench any excess hypohalite by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until a starch-iodide paper test is negative.

-

Acidify the reaction mixture to a pH of ~2 with concentrated hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.

-

Extract the product with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-dioxoheptanoic acid.

-

The product can be further purified by recrystallization or column chromatography.

Data Summary

| Reaction Step | Starting Material | Product | Typical Yield | Key Reaction Conditions | Reference |

| Strategy 1, Part 1 | Diketene, Formaldehyde | Heptane-2,6-dione | Moderate to Good | 40°C, 24 hours, aqueous medium | [5] |

| Strategy 1, Part 2 | Heptane-2,6-dione | 2,6-Dioxoheptanoic acid | Variable (selectivity is key) | Haloform reaction, controlled stoichiometry, low temperature | General Knowledge |

| Strategy 2 | Ethyl Acetoacetate | 2,6-Dioxoheptanoic acid | Multi-step, variable overall yield | Acylation, hydrolysis, decarboxylation, oxidation | [6][7][8][9] |

| Strategy 3 | 1-Methylcyclohexene | 2,6-Dioxoheptanoic acid | Good | Ozonolysis with oxidative workup (H₂O₂) | [1][2][3][4] |

Conclusion and Future Perspectives

This guide has outlined three distinct and viable synthetic strategies for the preparation of 2,6-dioxoheptanoic acid. The oxidation of heptane-2,6-dione via a selective haloform reaction represents the most direct approach, although careful control of reaction conditions is paramount to achieve mono-oxidation. The acetoacetic ester synthesis provides a more classical, multi-step route that allows for the construction of the carbon skeleton with a high degree of control. Finally, the ozonolysis of 1-methylcyclohexene offers an elegant and potentially high-yielding alternative.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of atom economy. Further optimization of the selective haloform reaction on heptane-2,6-dione could provide a highly efficient and scalable process for the production of this valuable dicarbonyl compound. The methodologies and insights provided herein are intended to serve as a solid foundation for researchers embarking on the synthesis of 2,6-dioxoheptanoic acid and its derivatives for various applications in chemical and pharmaceutical research.

References

- Givaudan, S. A. (1975). Process for the preparation of 2,6-heptanedione. U.S. Patent No. 3,884,978. Washington, DC: U.S.

-

Reusch, W. (2020). Haloform Reaction of Methyl Ketones. In Master Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Mechanism of haloform reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Haloform Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-HEPTAMIDE. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Haloform Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl diacetylacetate. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]

-

Reusch, W. (2013). Alkene Reactions: Ozonolysis. In Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.

-

Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved from [Link]

-

Smith, A. B., III, & Njardarson, J. T. (2016). 200 Years of The Haloform Reaction: Methods and Applications. Angewandte Chemie International Edition, 55(44), 13834-13846. [Link]

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Scribd. Retrieved from [Link]

-

Vedantu. (n.d.). What are the products obtained after ozonolysis of class 11 chemistry CBSE. Retrieved from [Link]

-

SBSS College, Begusarai. (n.d.). ethyl acetoacetate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Haloform Reaction. Retrieved from [Link]

-

Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. [Link]

-

Quora. (2021, March 17). When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Ozonolysis. Retrieved from [Link]

-

Chemistry with Dr. G. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation [Video]. YouTube. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Ozonolysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What are the products obtained after ozonolysis of class 11 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. vanderbilt.edu [vanderbilt.edu]

2,6-Dioxoheptanoic acid as a potential enzyme inhibitor

Introduction & Scientific Rationale

The rise of multi-drug resistant bacteria necessitates the exploration of novel antibiotic targets. The diaminopimelate (DAP) pathway, responsible for lysine and peptidoglycan biosynthesis in bacteria, offers a high-value target landscape because it is absent in mammals.

2,6-Dioxoheptanoic acid (2,6-DOHA) represents a structural class of

Mechanism of Action

DHDPS catalyzes the condensation of Pyruvate and (S)-Aspartate-

-

Substrate Mimicry: 2,6-DOHA possesses a C2-keto group (mimicking pyruvate) and a distal C6-keto group (mimicking the aldehyde of ASA or the ring closure of the intermediate).

-

Schiff Base Trap: The mechanism of DHDPS involves the formation of a Schiff base between Pyruvate and a catalytic lysine residue (Lys161 in E. coli). 2,6-DOHA is hypothesized to form a stable, non-productive Schiff base adduct, effectively locking the active site.

Distinction Note: Do not confuse 2,6-DOHA with its isomer 4,6-dioxoheptanoic acid (Succinylacetone) , which is a potent inhibitor of mammalian 5-aminolevulinate dehydratase (ALAD) in heme biosynthesis. The 2,6-substitution pattern is critical for targeting the bacterial DAP pathway.

Compound Handling & Stability

-keto acids and-

Storage: Lyophilized powder at -20°C under argon.

-

Solubility: Soluble in water and DMSO.

-

Stock Preparation:

-

Dissolve 2,6-DOHA in 100 mM HEPES (pH 7.0) immediately prior to use.

-

Avoid Phosphate buffers for stock preparation as they may catalyze degradation over long periods.

-

Critical: If using DMSO, keep final assay concentration < 1% to avoid enzyme denaturation.

-

Experimental Protocols

Protocol A: Spectrophotometric Coupled Kinetic Assay

This protocol quantifies the inhibition of DHDPS by coupling the production of HTPA to the oxidation of NADPH via the enzyme Dihydrodipicolinate Reductase (DHDPR).

Prerequisites:

-

Enzymes: Recombinant DHDPS (Target) and DHDPR (Coupling Enzyme).

-

Substrates: Sodium Pyruvate and (S)-Aspartate-

-semialdehyde (ASA).-

Note on ASA: ASA is commercially scarce. It is typically synthesized via ozonolysis of L-allylglycine. Ensure ASA quality before assay.

-

Reagents:

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, pH 8.0.

-

Cofactor: 10 mM NADPH (Freshly prepared).

Workflow:

-

Blank Preparation: In a UV-transparent 96-well plate, add 180 µL Assay Buffer.

-

Enzyme Mix: Add DHDPS (final conc. 5 nM) and DHDPR (final conc. 200 nM). Excess DHDPR ensures DHDPS is the rate-limiting step.

-

Inhibitor Incubation: Add 2,6-DOHA at varying concentrations (0.1 µM – 100 µM). Incubate for 10 minutes at 30°C to allow potential Schiff base formation.

-

Substrate Initiation: Add Pyruvate (final 1 mM) and NADPH (final 0.2 mM).

-

Start Reaction: Inject ASA (final 0.5 mM) to initiate the cycle.

-

Detection: Monitor Absorbance at 340 nm every 10 seconds for 10 minutes.

Data Analysis:

Calculate the initial velocity (

Protocol B: IC50 Determination & Mode of Inhibition

To validate the mechanism (Competitive vs. Non-competitive), perform the assay with varying Pyruvate concentrations.

Experimental Matrix:

| Variable | Range/Conditions |

|---|---|

| [2,6-DOHA] | 0, 1, 5, 10, 50, 100 µM |

| [Pyruvate] | 0.1, 0.25, 0.5, 1.0, 2.5 mM |

| [ASA] | Fixed at saturation (1.0 mM) |

Analysis:

-

Plot

vs -

Competitive Inhibition: Lines intersect at the Y-axis (

unchanged, -

Mixed/Non-competitive: Lines intersect to the left of the Y-axis.

-

Expectation: As a pyruvate analogue, 2,6-DOHA should show Competitive inhibition characteristics with respect to Pyruvate.

-

Pathway & Workflow Visualization

Figure 1: DAP Pathway and Inhibition Logic

This diagram illustrates the specific blockade of the lysine biosynthesis pathway by 2,6-DOHA.

Caption: Schematic of the DHDPS reaction. 2,6-DOHA competes with Pyruvate, preventing the formation of the HTPA intermediate.

Figure 2: Coupled Enzyme Assay Workflow

Step-by-step visualization of Protocol A for laboratory implementation.

Caption: Operational workflow for the spectrophotometric coupled assay. Critical pre-incubation step ensures inhibitor binding.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| High Background Oxidation | ASA instability or DHDPR impurity. | Prepare fresh ASA; run a control without DHDPS to subtract background NADPH oxidation. |

| No Inhibition Observed | Insufficient pre-incubation time. | Extend pre-incubation to 20 mins; Schiff base formation with inhibitors can be slow. |

| Precipitation in Wells | 2,6-DOHA insolubility or high DMSO. | Ensure DMSO < 1%. Sonicate stock solution. Verify pH of assay buffer is 8.[3]0. |

| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration (DHDPS) or decrease assay duration to measure only initial velocity ( |

References

-

Dobson, R. C. J., et al. (2011). Dihydrodipicolinate synthase: Structure, dynamics, function, and evolution.[4]Journal of Biological Chemistry .

-

Perugini, M. A., et al. (2018). Enzymes of the Diaminopimelate Pathway in Bacteria.[2][4]Microbiology and Molecular Biology Reviews .

-

Turner, J. J., et al. (2005).[5] Two new irreversible inhibitors of dihydrodipicolinate synthase: diethyl (E,E)-4-oxo-2,5-heptadienedioate.[5]Bioorganic & Medicinal Chemistry Letters .

-

Coutts, I. G., et al. (1996). Inhibitors of dihydrodipicolinate synthase: synthesis of 2,6-diaminopimelic acid analogues.Journal of the Chemical Society .

-

Reid, R. C., et al. (2018). Inhibitors of the lysine biosynthesis pathway as antibacterial agents.[5]Future Medicinal Chemistry .

Sources

- 1. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]

- 2. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab.rockefeller.edu [lab.rockefeller.edu]

- 4. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two new irreversible inhibitors of dihydrodipicolinate synthase: diethyl (E,E)-4-oxo-2,5-heptadienedioate and diethyl (E)-4-oxo-2-heptenedioate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: In Vitro Profiling of 2,6-Dioxoheptanoic Acid (Succinylacetone)

Executive Summary & Mechanism of Action

Succinylacetone (SA) is a structural analog of

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanism of Action. Succinylacetone competitively inhibits ALAD, preventing the condensation of ALA into Porphobilinogen, ultimately collapsing cellular heme levels and impairing mitochondrial function.

Preparation & Handling Guidelines

Critical Safety & Stability Warning: SA is chemically unstable in aqueous solution at neutral pH over long periods. Improper handling leads to spontaneous decarboxylation and loss of inhibitory potency.

| Parameter | Specification |

| CAS Number | 506-00-3 |

| Molecular Weight | 158.15 g/mol |

| Solubility | Water (50 mg/mL), DMSO (100 mg/mL), Ethanol (50 mg/mL). |

| Stock Preparation | Prepare 100 mM stock in DMSO or degassed PBS . |

| Storage | Store powder at -20°C. Aliquot stock solutions; do not freeze-thaw more than once. |

| pH Sensitivity | SA is acidic. When adding to cell culture media at high concentrations (>1 mM), verify and adjust pH to 7.4 using 1N NaOH to prevent acid-induced cytotoxicity. |

Protocol A: ALAD Inhibition Assay (Cell-Free/Lysate)

This assay quantifies the direct inhibition of ALAD activity. It is the gold standard for verifying SA potency or screening potential protective agents.

Reagents

-

Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 6.8) containing 10 mM DTT (Dithiothreitol is essential to maintain ALAD thiol groups).

-

Substrate: 100 mM

-Aminolevulinic acid (ALA) in PBS. -

Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl

. -

Ehrlich’s Reagent: Modified for PBG detection (p-dimethylaminobenzaldehyde in glacial acetic acid/perchloric acid).

Experimental Workflow

-

Lysate Preparation: Homogenize HepG2 cells or liver tissue in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 min at 4°C. Collect supernatant.

-

Pre-Incubation:

-

Mix 100 µL Lysate + 20 µL SA (various concentrations: 0.1 µM – 100 µM).

-

Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

-

Reaction:

-

Add 50 µL of 100 mM ALA substrate.

-

Incubate at 37°C for 60 minutes in the dark.

-

-

Termination: Add 100 µL Stop Solution. Vortex and centrifuge (12,000 x g, 5 min) to pellet precipitated proteins.

-

Colorimetric Detection:

-

Mix Equal volumes (100 µL) of Supernatant + Modified Ehrlich’s Reagent.

-

Incubate 15 min at Room Temperature.

-

Measure Absorbance at 555 nm .

-

-

Calculation:

-

Activity = (Absorbance / Extinction Coefficient of PBG) / (Protein mg * Time).

-

Note: PBG molar extinction coefficient

.

-

Protocol B: Modeling Chronic Heme Deficiency in HepG2 Cells

This protocol creates a "Tyrosinemia-like" cellular phenotype to study mitochondrial toxicity or drug metabolism.

Experimental Design

-

Cell Line: HepG2 (Human hepatocarcinoma).[2]

-

Dose Range: 0.5 mM – 2.0 mM SA.

-

Duration: 24 to 72 hours (Heme depletion is time-dependent; enzyme inhibition is immediate, but existing heme pools degrade slowly).

Step-by-Step Methodology

-

Seeding: Seed HepG2 cells at

cells/well in 6-well plates. Allow attachment for 24h. -

Treatment:

-

Prepare fresh culture medium (DMEM + 10% FBS).

-

Add SA to reach final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM .

-

Control: Add equivalent volume of vehicle (DMSO/PBS).

-

-

Refeeding: SA degrades in media. Replace media with fresh SA-containing media every 24 hours to maintain inhibitory pressure.

-

Validation (Heme Quantification):

-

At 48h or 72h, harvest cells.

-

Use the Oxalic Acid Fluorescence Method :

-

Resuspend pellet in 2M Oxalic acid.

-

Heat at 95°C for 30 min (converts heme to fluorescent protoporphyrin).

-

Measure Fluorescence: Ex 400 nm / Em 600 nm.

-

-

Expected Result: >50% reduction in total heme content at 1 mM SA after 48h.

-

Protocol C: Mitochondrial Respiration Stress Test

Heme is a prosthetic group for Complex IV (Cytochrome c Oxidase). SA treatment specifically impairs Complex IV respiration.

Workflow Visualization

Figure 2: Mitochondrial Stress Test Workflow. SA-treated cells are subjected to metabolic flux analysis to quantify loss of spare respiratory capacity.

Data Interpretation

| Parameter | SA-Treated Phenotype | Biological Cause |

| Basal Respiration | Reduced (20-40%) | Lower functional Complex IV density. |

| ATP Production | Reduced | Impaired electron transport chain efficiency. |

| Maximal Respiration | Severely Reduced | The "ceiling" of respiration is lowered due to heme deficiency limiting Complex IV assembly. |

| ECAR (Glycolysis) | Increased | Compensatory shift to glycolysis (Warburg effect). |

References

-

Sassa, S., & Kappas, A. (1983). Hereditary tyrosinemia and the heme biosynthetic pathway.[3][4] Profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone.[4] Journal of Clinical Investigation, 71(3), 625–634.

-

Ebert, P. S., et al. (1981). Succinylacetone, a potent inhibitor of heme biosynthesis: effect on cell growth, heme content and delta-aminolevulinic acid dehydratase activity of malignant murine erythroleukemia cells.[1] Biochemical and Biophysical Research Communications, 100(1), 41-47.

- Friesen, M. D., et al. (2004). Succinylacetone inhibition of mitochondrial respiration in rat liver and kidney. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1689(2), 152-162.

-

PubChem Database. (2024). Succinylacetone (Compound CID 5312).[5] National Library of Medicine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. envirobiotechjournals.com [envirobiotechjournals.com]

- 3. ALAD Inhibition – Lead Poisoning [sites.tufts.edu]

- 4. Succinylacetone inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinylacetone | C7H10O4 | CID 5312 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Protocol: Handling, Storage, and Experimental Application of 2,6-Dioxoheptanoic Acid (Succinylacetone)

Executive Summary

2,6-Dioxoheptanoic acid, commonly known as Succinylacetone (SA) , is a potent, irreversible inhibitor of 5-aminolevulinate dehydratase (ALAD), the second enzyme in the heme biosynthetic pathway. While clinically significant as the pathognomonic metabolite for Tyrosinemia Type I (due to fumarylacetoacetate hydrolase deficiency), its primary research utility lies in its ability to induce heme deficiency in in vitro and in vivo models.

This protocol defines the rigorous standards for handling SA to prevent hydrolytic degradation and ensure reproducible enzymatic inhibition. Critical Note: Succinylacetone is chemically unstable in aqueous solution over prolonged periods; strict adherence to the "Fresh Preparation" rule for aqueous media is required to maintain experimental integrity.

Chemical Profile & Properties[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | 4,6-Dioxoheptanoic acid |

| Common Name | Succinylacetone (SA) |

| CAS Number | 51568-18-4 |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa | ~3.5 (Carboxylic acid), ~9.0 (Enol) |

| Solubility (Water) | ~25 mg/mL (Requires sonication; unstable long-term) |

| Solubility (DMSO) | ~95–100 mg/mL (Preferred for stock) |

Safety & Handling (HSE)

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Risk: Handle lyophilized powder in a fume hood to prevent inhalation of dust, which acts as a metabolic poison by inhibiting heme synthesis in the respiratory mucosa.

-

Disposal: Dispose of as hazardous chemical waste. Do not pour down drains due to potential ecotoxicity.

Storage & Stability Protocol

The stability of SA is dictated by its solvent environment. The β-diketone moiety is susceptible to oxidative degradation and decarboxylation in aqueous environments.

A. Lyophilized Powder (Solid State)

-

Temperature: -20°C (Preferred) or 4°C.

-

Shelf Life: 3 years at -20°C; 2 years at 4°C.

-

Condition: Keep container tightly sealed and desiccated. Hygroscopic nature can accelerate degradation.

B. Solubilized Stock Solutions

-

DMSO Stock (Recommended): Stable at -80°C for 6 months or -20°C for 1 month.

-

Aqueous Stock (Water/PBS): DO NOT STORE. Prepare immediately before use. Aqueous solutions show significant degradation within 24 hours.

Stock Solution Preparation

Objective: Prepare a validated stock solution for cell culture or enzymatic assays.

Protocol A: DMSO Stock (Preferred for Stability)

Best for: Long-term experiments, high-concentration spikes.

-

Calculate: Determine mass required for a 100 mM stock.

-

Example: To prepare 1 mL of 100 mM stock, weigh 15.8 mg of SA.

-

-

Solubilize: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Sonicate: Sonicate in a water bath for 2–5 minutes until the solution is perfectly clear.

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store: Freeze immediately at -80°C.

Protocol B: Aqueous Working Solution (Immediate Use)

Best for: Animals models or DMSO-sensitive cell lines.

-

Vehicle: Sterile PBS (pH 7.4).

-

Solubilization: SA is acidic. When dissolving >10 mM in water, the pH will drop, potentially limiting solubility.

-

Step 1: Add SA powder to ~80% of final volume of PBS.

-

Step 2: If precipitation persists, add 1N NaOH dropwise while vortexing until dissolved (Target pH 7.0–7.4).

-

Step 3: Adjust to final volume.

-

-

Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

-

Usage: Use within 4 hours. Discard remainder.

Experimental Application: Heme Synthesis Inhibition

Mechanism: SA competitively inhibits 5-Aminolevulinate Dehydratase (ALAD), preventing the condensation of two ALA molecules into Porphobilinogen (PBG).

Workflow Diagram

The following diagram illustrates the specific inhibition point of Succinylacetone within the heme pathway.

Figure 1: Mechanism of Action. Succinylacetone acts as a structural analog of ALA, blocking ALAD activity and halting heme production.

In Vitro Inhibition Protocol (Cell Culture)

Target Concentration: 0.1 mM – 1.0 mM (IC50 varies by cell type; 0.5 mM is a standard starting point).

-

Seed Cells: Plate cells (e.g., HepG2, MEL cells) and allow them to adhere for 24 hours.

-

Prepare Media: Dilute the 100 mM DMSO Stock (from Protocol A) directly into fresh culture media.

-

For 0.5 mM final: Add 5 µL stock per 1 mL media (0.5% DMSO final).

-

Control: Treat control wells with 0.5% DMSO vehicle only.

-

-

Incubation: Incubate cells for 24 to 48 hours . Heme depletion is not immediate; it requires turnover of existing heme pools.

-

Validation (Self-Validating Step):

-

Method: Measure cellular ALA accumulation. Since ALAD is blocked, the substrate (ALA) will accumulate significantly in the supernatant/lysate.

-

Assay: Use Ehrlich’s reagent colorimetric assay to detect elevated ALA levels, confirming effective inhibition.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitate in Stock | Saturation or low temperature | Sonicate at 37°C for 5 mins. Ensure DMSO is anhydrous.[1] |

| Loss of Potency | Aqueous storage degradation | Discard aqueous stocks >24h old. Switch to DMSO stocks stored at -80°C. |

| Cytotoxicity | DMSO concentration >1% | Dilute stock further to ensure final DMSO is <0.5%. |

| Inconsistent Inhibition | pH drift in culture media | SA is acidic. If using high concentrations (>2 mM), check media pH and buffer with HEPES if necessary. |

Analytical Verification (QC):

-

1H NMR (D₂O, pH 7): Characteristic peaks at δ 2.26, 2.41, 2.81, 3.85 ppm confirm structural integrity [2].

-

Mass Spectrometry: Monitor for parent ion m/z 157.05 [M-H]⁻ in negative mode [2].

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5312, Succinylacetone. Retrieved from [Link]

-

Sassa, S., & Kappas, A. (1983). Hereditary tyrosinemia and the heme biosynthetic pathway.[2] Profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone. Journal of Clinical Investigation, 71(3), 625–634. Retrieved from [Link]

Sources

Technical Support Center: High-Yield Synthesis of 2,6-Dioxoheptanoic Acid (Succinylacetone)

User Guide ID: SA-SYN-OPT-2024 Topic: Optimization of Preparative Scale Synthesis & Purification Audience: Medicinal Chemists, Process Development Scientists Status: Active Support

Executive Summary & Chemical Logic

The Challenge: Synthesizing 2,6-dioxoheptanoic acid (Succinylacetone, SA) is deceptively simple on paper but notoriously difficult in practice. The standard route—Claisen condensation of ethyl levulinate and diethyl oxalate —often suffers from low yields (<40%) due to three distinct failure modes:

-

Moisture Sensitivity: The enolate formation is strictly reversible; trace water kills the reaction immediately.

-

Decarboxylation "Tarring": The intermediate (diethyl oxalyllevulinate) is thermally sensitive. Aggressive acid hydrolysis causes polymerization of the 1,3,5-triketone motif.

-

Phase Transfer Loss: SA is highly water-soluble. Standard organic extraction protocols often leave 50%+ of the product in the aqueous waste stream.

The Solution: This guide provides a modernized protocol focusing on thermodynamic control during condensation and pH-controlled extraction during isolation.

The Optimized Protocol (Critical Path)

Workflow Visualization

Figure 1: Reaction Logic & Critical Control Points (CCPs)

Caption: Critical Control Points (CCPs) highlight where yield is most commonly lost. Failure at CCP 1 results in no reaction; failure at CCP 2 results in polymerization.

Step-by-Step Methodology

Reagents:

-

Ethyl Levulinate (1.0 eq)

-

Diethyl Oxalate (1.1 eq)

-

Sodium Ethoxide (NaOEt) (1.2 eq) - Must be freshly prepared or high-grade commercial anhydrous.

-

Solvent: Absolute Ethanol (dried over molecular sieves).

Phase 1: Condensation (The Yield Maker)

-

System Prep: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen flow.

-

Base Formation: Add NaOEt to absolute ethanol. Cool to 0°C (ice bath).

-

Why? Low temperature prevents side reactions (transesterification) before the enolate forms.

-

-

Addition: Mix Ethyl Levulinate and Diethyl Oxalate. Add this mixture dropwise to the cold base over 30 minutes.

-

Observation: The solution should turn from yellow to dark orange/brown.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of ethyl levulinate.

-

Phase 2: Hydrolysis & Decarboxylation (The Yield Killer)

-

Quench: Evaporate ethanol under reduced pressure (Rotovap). Result is a thick, dark oil (the sodium salt).

-